Cas no 74331-70-7 (2-Ethynyl-1,4-dimethylbenzene)

2-Ethynyl-1,4-dimethylbenzene is a substituted aromatic compound featuring an ethynyl group and two methyl substituents on a benzene ring. This structure imparts reactivity suitable for applications in organic synthesis, particularly in cross-coupling reactions and polymer chemistry. The ethynyl group enables participation in click chemistry, such as Huisgen cycloadditions, while the methyl groups enhance stability and influence electronic properties. Its well-defined molecular architecture makes it valuable as a building block for advanced materials, pharmaceuticals, and specialty chemicals. The compound is typically handled under inert conditions due to the alkyne functionality. High purity grades are available for research and industrial use, ensuring consistent performance in synthetic workflows.
2-Ethynyl-1,4-dimethylbenzene structure
2-Ethynyl-1,4-dimethylbenzene structure
Product name:2-Ethynyl-1,4-dimethylbenzene
CAS No:74331-70-7
MF:C10H10
MW:130.186402797699
CID:59580
PubChem ID:15312288

2-Ethynyl-1,4-dimethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Ethynyl-1,4-dimethylbenzene
    • 1-ethynyl-2,5-dimethylbenzene
    • 2,5-Dimethylphenylacetylene
    • 2,5-dimethylphenylethyne
    • 2-ethynyl-1,4-dimethyl-benzene
    • 2-ethynyl-p-xylene
    • Benzene,2-ethynyl-1,4-dimethyl
    • p-Xylene,2-ethynyl- (6CI)
    • (2,5-Dimethylphenyl)acetylene
    • A838095
    • MFCD05664209
    • FT-0641511
    • EN300-1231824
    • DTXSID90571294
    • 74331-70-7
    • AKOS010651618
    • 2-Ethynyl-1,4-dimethylbenzene, 97%
    • DB-055863
    • DTXCID10522066
    • MDL: MFCD05664209
    • Inchi: 1S/C10H10/c1-4-10-7-8(2)5-6-9(10)3/h1,5-7H,2-3H3
    • InChI Key: UNUIVBVNLZPXCR-UHFFFAOYSA-N
    • SMILES: C(C1C=C(C)C=CC=1C)#C

Computed Properties

  • Exact Mass: 130.07800
  • Monoisotopic Mass: 130.078250319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 2.9
  • Surface Charge: 0

Experimental Properties

  • Density: 0.914 g/mL at 25 °C(lit.)
  • Boiling Point: 193-194 °C(lit.)
  • Flash Point: Fahrenheit: 8.6 ° f < br / > Celsius: -13 ° C < br / >
  • Refractive Index: n20/D 1.5410(lit.)
  • PSA: 0.00000
  • LogP: 2.28470

2-Ethynyl-1,4-dimethylbenzene Security Information

  • Symbol: GHS02 GHS05
  • Signal Word:Danger
  • Hazard Statement: H225-H318
  • Warning Statement: P210-P280-P305+P351+P338
  • Hazardous Material transportation number:UN 1993
  • WGK Germany:3
  • Hazard Category Code: 11-41
  • Safety Instruction: S16; S26; S36
  • Hazardous Material Identification: F Xi
  • Safety Term:S16;S26;S36
  • Risk Phrases:R11; R41

2-Ethynyl-1,4-dimethylbenzene Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

2-Ethynyl-1,4-dimethylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E257765-500mg
2-Ethynyl-1,4-dimethylbenzene
74331-70-7
500mg
$ 365.00 2022-06-05
Enamine
EN300-1231824-0.25g
2-ethynyl-1,4-dimethylbenzene
74331-70-7
0.25g
$906.0 2023-05-27
Enamine
EN300-1231824-0.05g
2-ethynyl-1,4-dimethylbenzene
74331-70-7
0.05g
$827.0 2023-05-27
Enamine
EN300-1231824-0.5g
2-ethynyl-1,4-dimethylbenzene
74331-70-7
0.5g
$946.0 2023-05-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594730-500mg
2-Ethynyl-1,4-dimethylbenzene
74331-70-7 98%
500mg
¥12488.00 2024-07-28
Enamine
EN300-1231824-1000mg
2-ethynyl-1,4-dimethylbenzene
74331-70-7
1000mg
$113.0 2023-10-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594730-250mg
2-Ethynyl-1,4-dimethylbenzene
74331-70-7 98%
250mg
¥14950.00 2024-07-28
TRC
E257765-250mg
2-Ethynyl-1,4-dimethylbenzene
74331-70-7
250mg
$ 220.00 2022-06-05
Enamine
EN300-1231824-2.5g
2-ethynyl-1,4-dimethylbenzene
74331-70-7
2.5g
$1931.0 2023-05-27
Enamine
EN300-1231824-10.0g
2-ethynyl-1,4-dimethylbenzene
74331-70-7
10g
$4236.0 2023-05-27

2-Ethynyl-1,4-dimethylbenzene Related Literature

Additional information on 2-Ethynyl-1,4-dimethylbenzene

Recent Advances in the Study of 2-Ethynyl-1,4-dimethylbenzene (CAS: 74331-70-7) in Chemical Biology and Pharmaceutical Research

The compound 2-Ethynyl-1,4-dimethylbenzene (CAS: 74331-70-7) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This aromatic alkyne derivative serves as a crucial building block in the synthesis of complex molecules, particularly in the development of novel therapeutics and diagnostic agents. Recent studies have highlighted its role in click chemistry, targeted drug delivery, and as a precursor for bioactive compounds.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2-Ethynyl-1,4-dimethylbenzene as a key intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers demonstrated that the ethynyl group's reactivity enables efficient conjugation with azide-containing biomolecules, facilitating the development of high-affinity PPI inhibitors. This approach has shown promise in oncology, particularly in disrupting oncogenic signaling pathways.

In the field of materials science, 2-Ethynyl-1,4-dimethylbenzene has been utilized as a monomer for constructing conjugated polymers with unique optoelectronic properties. A 2024 ACS Applied Materials & Interfaces publication reported its incorporation into donor-acceptor copolymers for organic photovoltaic applications. The study revealed that the compound's rigid aromatic structure and alkyne functionality contribute to enhanced charge transport properties, making it valuable for next-generation organic electronic devices.

Pharmacokinetic studies have also investigated 2-Ethynyl-1,4-dimethylbenzene derivatives as potential drug candidates. Recent preclinical data presented at the 2024 American Chemical Society National Meeting demonstrated improved metabolic stability and blood-brain barrier penetration for several lead compounds derived from this scaffold. These findings suggest its potential utility in central nervous system (CNS) drug development.

From a safety perspective, updated toxicological assessments of 2-Ethynyl-1,4-dimethylbenzene have been conducted in accordance with OECD guidelines. The 2023 REACH registration dossier indicates favorable acute toxicity profiles, though researchers emphasize the need for further chronic exposure studies. These developments have facilitated its broader adoption in pharmaceutical manufacturing processes.

Looking forward, the unique chemical properties of 2-Ethynyl-1,4-dimethylbenzene position it as a valuable tool in chemical biology. Ongoing research is exploring its applications in bioorthogonal chemistry for live-cell imaging and as a versatile handle for bioconjugation strategies. The compound's combination of synthetic accessibility and functional group compatibility continues to drive innovation across multiple therapeutic areas.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:74331-70-7)2-Ethynyl-1,4-dimethylbenzene
sfd14881
Purity:99.9%
Quantity:200kg
Price ($):Inquiry